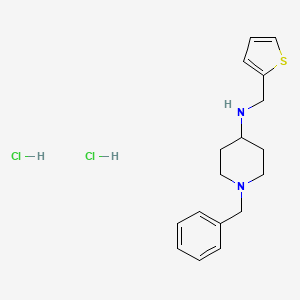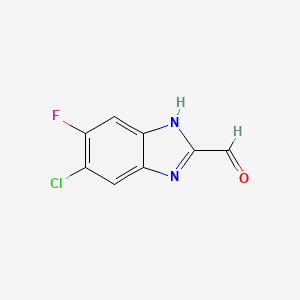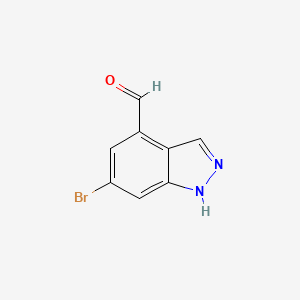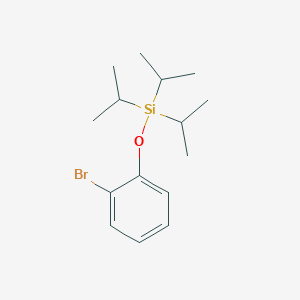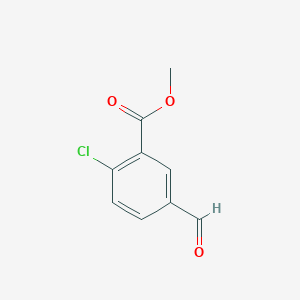
Methyl 2-Chloro-5-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Chloro-5-formylbenzoate: is an organic compound with the molecular formula C9H7ClO3 . It is a derivative of benzoic acid where a chlorine atom and a formyl group are attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From 2-Chlorobenzoic Acid: The compound can be synthesized by reacting 2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
From 2-Chloro-5-methylbenzoic Acid: Another method involves the oxidation of 2-chloro-5-methylbenzoic acid followed by esterification with methanol.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using large reactors to ensure consistent quality and yield.
Continuous Process: Some manufacturers may use a continuous process where raw materials are constantly fed into the reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-5-carboxybenzoic acid.
Reduction: 2-Chloro-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-Chloro-5-formylbenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is used in the development of new drugs and therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-Chloro-5-formylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 2-Formylbenzoate: Similar structure but lacks the chlorine atom.
Methyl 2-Chlorobenzoate: Similar structure but lacks the formyl group.
2-Chloro-5-methylbenzoic Acid: Similar but has a methyl group instead of a formyl group.
Uniqueness: Methyl 2-Chloro-5-formylbenzoate is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring, which allows for a variety of chemical reactions and applications that are not possible with similar compounds.
Propriétés
IUPAC Name |
methyl 2-chloro-5-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKITZCDGUDSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




